Linocinnamarin

Allergy Mast Cell Biology Signal Transduction

Choose Linocinnamarin (LN) for precise dissection of the Syk/PLCγ axis in mast cell and basophil models. Unlike simple aglycones (cinnamic/p-coumaric acid), its glycosylated phenylpropanoid core ensures targeted pathway engagement—suppressing antigen-stimulated degranulation, intracellular Ca²⁺ flux, and ROS production in RBL‑2H3 cells. Additionally, LN serves as a hepatoprotective reference standard against APAP‑induced liver injury (CN120437148A). Procure a defined chemical tool, not a class‑level substitute, to safeguard experimental reproducibility.

Molecular Formula C16H20O8
Molecular Weight 340.32 g/mol
CAS No. 554-87-0
Cat. No. B2736279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinocinnamarin
CAS554-87-0
Molecular FormulaC16H20O8
Molecular Weight340.32 g/mol
Structural Identifiers
InChIInChI=1S/C16H20O8/c1-22-12(18)7-4-9-2-5-10(6-3-9)23-16-15(21)14(20)13(19)11(8-17)24-16/h2-7,11,13-17,19-21H,8H2,1H3/b7-4+/t11-,13-,14+,15-,16-/m1/s1
InChIKeyKPYQJVYNSWDFQU-ORXIWHNOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Linocinnamarin (CAS 554-87-0) for Allergy & Inflammation Research Procurement Guide | Supplier & Baseline Data


Linocinnamarin (LN, CAS 554-87-0) is a naturally occurring phenylpropanoid glycoside, chemically defined as 3-[4-(beta-D-glucopyranosyloxy)phenyl]acrylic acid methyl ester [1]. It is isolated from plant sources including Fragaria ananassa Duch. (strawberry) and Euphorbia hirta [2]. This compound is primarily recognized for its anti-inflammatory and anti-allergic properties, with a reported molecular formula of C16H20O8 and a molecular weight of 340.32 g/mol [2].

Why Generic Phenolic Substitution Fails: The Case for Linocinnamarin's Specificity


Direct substitution with simpler phenolic analogs like cinnamic acid (CA) or p-coumaric acid (CU) is not scientifically justified for allergy and inflammation research. The glycosylation of the phenylpropanoid core in linocinnamarin (LN) fundamentally alters its molecular interactions and downstream signaling effects. While both LN and the aglycone CA inhibit antigen-stimulated degranulation in RBL-2H3 cells, they do so through a shared mechanism involving the Syk/PLCγ pathway, but their distinct structures imply differences in potency, solubility, and cellular uptake that are not captured by a simple class-level inference [1]. A generic substitution risks introducing uncharacterized variables into an experiment, potentially invalidating results due to differences in effective concentration or off-target effects.

Linocinnamarin (554-87-0) Quantitative Differentiation vs. Cinnamic Acid Analogs


Comparative Inhibition of Antigen-Stimulated Mast Cell Degranulation

In a study of phenolic constituents from F. ananassa, linocinnamarin (LN) and cinnamic acid (CA) were both shown to inhibit antigen-stimulated degranulation in rat basophilic leukemia RBL-2H3 cells. This demonstrates shared anti-allergic activity [1]. Quantitative potency data (e.g., IC50 values) are not available in the public abstract, which limits a high-strength, direct head-to-head potency comparison.

Allergy Mast Cell Biology Signal Transduction

Mechanistic Differentiation: Syk/PLCγ Pathway Inactivation

Linocinnamarin (LN) and cinnamic acid (CA) both suppress antigen-stimulated activation of spleen tyrosine kinase (Syk), a critical proximal kinase in the FcεRI signaling cascade. The study's findings indicate that the inhibition of degranulation by both LN and CA is mainly due to the inactivation of the Syk/phospholipase Cγ (PLCγ) pathway [1].

Allergy Signal Transduction Kinase Inhibition

Impact on Intracellular Calcium Mobilization and Oxidative Stress

Treatment with linocinnamarin (LN) and cinnamic acid (CA) markedly inhibited the antigen-stimulated elevation of intracellular free Ca2+ concentration and reactive oxygen species (ROS) in RBL-2H3 cells [1]. This dual effect on calcium flux and ROS production is a key indicator of anti-inflammatory activity.

Inflammation Calcium Signaling Oxidative Stress

Optimal Research Applications for Linocinnamarin (554-87-0) Based on Verified Evidence


Investigating Syk-Dependent Signaling in Mast Cell and Basophil Models

Based on its demonstrated ability to suppress Syk activation, linocinnamarin (LN) is an ideal tool compound for dissecting Syk/PLCγ pathway-dependent processes in mast cell and basophil cell lines like RBL-2H3 [1]. It can be used to validate the role of Syk in degranulation, cytokine production, and lipid mediator release, providing a natural product alternative to synthetic Syk inhibitors.

Elucidating the Interplay Between Calcium Flux and ROS in Allergic Inflammation

The dual effect of LN on inhibiting both antigen-stimulated Ca2+ mobilization and ROS production makes it a valuable probe for studying the crosstalk between these two critical signaling events [1]. Researchers can use LN to differentiate the contribution of calcium-dependent and ROS-mediated pathways in allergic and inflammatory responses.

Development of Hepatoprotective Agents Against Drug-Induced Liver Injury

A recent patent (CN120437148A) claims that linocinnamarin can be used in medicines for preventing, relieving, or treating acetaminophen (APAP)-induced liver injury and acute liver failure [2]. The patent asserts that LN ameliorates hepatocyte apoptosis, inflammation, and oxidative stress caused by APAP. This positions LN as a lead compound or reference standard in hepatoprotection research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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